molecular formula C6H3BrClFS B13906656 3-Bromo-2-chloro-5-fluorobenzenethiol

3-Bromo-2-chloro-5-fluorobenzenethiol

Cat. No.: B13906656
M. Wt: 241.51 g/mol
InChI Key: XJDUTMTVXYXFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 3, 2, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-fluorobenzenethiol typically involves multi-step organic reactions. One common method includes the halogenation of benzenethiol derivatives. The process may involve:

    Bromination: Introduction of a bromine atom at the 3-position.

    Chlorination: Introduction of a chlorine atom at the 2-position.

    Fluorination: Introduction of a fluorine atom at the 5-position.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluorobenzenethiol can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thiol group to form corresponding hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

3-Bromo-2-chloro-5-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-2-fluoroaniline: Similar structure but with an amine group instead of a thiol group.

    3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group and carboxylic acid instead of a thiol group.

    2-Bromo-5-chlorobenzotrifluoride: Contains trifluoromethyl group instead of a thiol group.

Properties

Molecular Formula

C6H3BrClFS

Molecular Weight

241.51 g/mol

IUPAC Name

3-bromo-2-chloro-5-fluorobenzenethiol

InChI

InChI=1S/C6H3BrClFS/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H

InChI Key

XJDUTMTVXYXFDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S)Cl)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.